4-(Trifluoromethyl)pyrimidine-2-thiol
Overview
Description
4-(Trifluoromethyl)pyrimidine-2-thiol is a heteroaromatic thioamide with the molecular formula C5H3F3N2S and a molecular weight of 180.15 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring at the 4-position and a thiol group at the 2-position. It is known for its potential reactivity and applications in various chemical syntheses .
Mechanism of Action
Target of Action
It is known that the compound is a heteroaromatic thioamide , which suggests it may interact with proteins or enzymes that have affinity for this class of compounds.
Result of Action
It is used in the preparation of a novel half-lantern divalent complex of platinum , suggesting it may have applications in coordination chemistry or catalysis.
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)pyrimidine-2-thiol plays a significant role in biochemical reactions, particularly in the synthesis of novel complexes and electrophoretic analysis. It interacts with various enzymes and proteins, forming stable complexes that can be used in biological studies. For instance, it has been utilized in the preparation of novel half-lantern divalent complexes of platinum, which are important in cancer research. The compound’s ability to form stable monolayers on surfaces like Au (111) suggests its potential in surface chemistry and material science .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s heteroaromatic thioamide structure allows it to interact with various biological targets, leading to the formation of stable complexes that can modulate enzymatic activity . These interactions are essential for its role in biochemical and pharmaceutical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can form stable monolayers on surfaces, which suggests that it maintains its integrity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzymatic activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Understanding the threshold effects and toxicity levels is crucial for developing safe and effective treatments.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s heteroaromatic thioamide structure allows it to participate in biochemical reactions that influence metabolic flux and metabolite levels . These interactions are essential for its role in cellular metabolism and biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for its activity and function within cells
Preparation Methods
The synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol can be achieved through various methods. One common approach involves the condensation of 2-aminothiophene-3-carbonitrile with guanidine or the sequential addition of carbon disulfide (CS2) and ammonia (NH3) to yield 2,4-diaminothieno[2,3-d]pyrimidine derivatives, which can be further functionalized to introduce a trifluoromethyl group. Industrial production methods may involve similar synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
4-(Trifluoromethyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiol group can participate in nucleophilic substitutions, reacting with electrophiles to form thioethers.
Oxidation: The thiol group can be oxidized to form disulfides.
Coordination Chemistry: It can form complexes with metals, such as platinum, to create novel half-lantern divalent complexes.
Common reagents used in these reactions include electrophiles for nucleophilic substitution and oxidizing agents for oxidation reactions. Major products formed from these reactions include thioethers and disulfides.
Scientific Research Applications
4-(Trifluoromethyl)pyrimidine-2-thiol has several scientific research applications:
Biology: The compound’s reactivity makes it useful in the study of biological systems, particularly in the modification of biomolecules.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyrimidine-2-thiol can be compared with other similar compounds, such as:
Pyridine-2-thione: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
5-Trifluoromethylpyridine-2-thione: Similar structure but with the trifluoromethyl group at a different position, leading to variations in reactivity and properties.
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGJASCXBNRLGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929466 | |
Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136547-17-6 | |
Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(trifluoromethyl)pyrimidine-2-thiol interact with platinum to form complexes, and what is the significance of the resulting structure?
A1: this compound acts as a bidentate ligand, meaning it binds to the platinum center through two atoms. [] The sulfur and one of the nitrogen atoms from the pyrimidine ring form bonds with the platinum. This interaction leads to the formation of a "half-lantern" structure where two platinum centers are bridged by two 4-(trifluoromethyl)pyrimidine-2-thiolate ligands. [] This unique structure allows for metal-metal interactions, indicated by specific electronic transitions observable through spectroscopy. []
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